molecular formula C16H16N2O3 B4236765 N-[(2-ethoxyphenyl)carbamoyl]benzamide

N-[(2-ethoxyphenyl)carbamoyl]benzamide

Cat. No.: B4236765
M. Wt: 284.31 g/mol
InChI Key: GOBKDBPVTCLEJG-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)carbamoyl]benzamide is a synthetic benzamide derivative offered for research applications. This compound features a carbamoyl bridge linking a benzamide moiety to a 2-ethoxyphenyl ring, a structural motif seen in various compounds with research potential . The molecular structure includes hydrogen bond donor and acceptor sites, which may influence its physicochemical properties and biomolecular interactions. Research Applications & Value: As a specialized chemical building block, this benzamide is primarily of interest in medicinal chemistry and drug discovery research. Researchers can utilize it as a core scaffold or intermediate for the synthesis of more complex molecules, such as kinase inhibitors or receptor modulators . Its structural analogs are frequently explored in the development of compounds that target various cellular pathways, including protease function and signal transduction . Handling & Safety: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE). Specific hazard statements for a related benzamide compound include warnings that it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-ethoxyphenyl)carbamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-11-7-6-10-13(14)17-16(20)18-15(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKDBPVTCLEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)carbamoyl]benzamide typically involves the reaction of 2-ethoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethoxyaniline+benzoyl chlorideN-[(2-ethoxyphenyl)amino]carbonylbenzamide+HCl\text{2-ethoxyaniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethoxyaniline+benzoyl chloride→N-[(2-ethoxyphenyl)amino]carbonylbenzamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Products Key Observations
Acidic (HCl, reflux)2-Ethoxyaniline + Benzoic acidComplete cleavage occurs within 4–6 hours at 80–90°C, confirmed by TLC monitoring.
Basic (NaOH, reflux)Sodium benzoate + 2-EthoxyphenylamineFaster reaction (2–3 hours) with higher selectivity for amine formation .

Mechanistic studies suggest the ethoxy group stabilizes intermediates via resonance, accelerating hydrolysis compared to non-substituted analogs .

Aminolysis and Nucleophilic Substitution

The carbamoyl group reacts with nucleophiles such as amines or thiols:

Aminolysis with Primary Amines

Reagent Product Conditions Yield
MethylamineN-Methyl-2-ethoxyphenylureaEthanol, 60°C, 12 hours78%
Hydrazine3-Ethoxy-5-phenyl-1H-1,2,4-triazolePiperidine, reflux, 3 hours70%

The reaction with hydrazine proceeds via cyclization, forming triazole derivatives critical for pharmaceutical applications .

Nucleophilic Substitution at Ethoxy Group

Reagent Product Conditions Notes
HI (aqueous)ortho-Hydroxyphenyl derivativeReflux, 8 hoursLimited regioselectivity due to steric hindrance .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and condensation reactions to form bioactive heterocycles:

Triazole Formation

Interaction with ethyl cyanoacetate produces triazoles via Newman-Kwart-type rearrangements :

text
Intermediate adduct → 3-Ethoxy-5-phenyl-1*H*-1,2,4-triazole

Key Insight : The ethoxy group directs ortho-metalation, facilitating regioselective cyclization .

Redox and Functionalization Reactions

The benzamide moiety undergoes redox transformations:

Reaction Type Reagents/Conditions Product
OxidationKMnO₄, H₂SO₄, 50°CNitrobenzamide derivatives
ReductionH₂/Pd-C, ethanolAmino-substituted analogs

Oxidation at the benzene ring introduces nitro groups, enhancing electrophilic reactivity .

Mechanistic and Spectroscopic Insights

  • IR Spectroscopy : Amide carbonyl (1650 cm⁻¹) and N–H (3300 cm⁻¹) stretches confirm reactivity trends .

  • DFT Calculations : Intramolecular H-bonding (N–H···O) stabilizes transition states during hydrolysis .

Scientific Research Applications

N-[(2-ethoxyphenyl)carbamoyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its target, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Core Structural Variations

The benzamide scaffold is highly modular, with variations in the carbamoyl-linked substituents dictating biological and physicochemical properties. Key analogs include:

Compound Name Substituent on Carbamoyl Group Key Features Reference
N-(Benzo[d]oxazol-2-ylcarbamoyl)benzamide Benzoxazole High yield (83%), solid-state stability (m.p. 180–182°C)
N-(Quinolin-3-ylcarbamoyl)benzamide Quinoline Exceptional yield (94%), high melting point (233–236°C)
2-Chloro-N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)benzamide Chloro + pyrimidine Insecticidal activity, high yield (87%), m.p. 186–188°C
Nitazoxanide 5-Nitrothiazole Broad-spectrum antiparasitic agent

Physicochemical Properties

Melting Points and Stability

Substituents significantly affect melting points and stability:

Compound Melting Point (°C) Key Influence of Substituent
N-[(2-Ethoxyphenyl)carbamoyl]benzamide Not reported Ethoxy group may lower m.p. vs. polar groups
N-(Benzoylcarbamoyl)-6-hydroxychromane 155–157 Hydroxy and chromane groups enhance crystallinity
2-Chloro-N-((4,6-diethoxypyrimidin-2-yl)carbamoyl)benzamide 62–64 Trifluoroethoxy groups reduce m.p.

Spectral Data

  • NMR : Aromatic protons in similar compounds resonate at δ 7.47–7.69 ppm for the benzamide core, while NH protons appear at δ 10.59–11.89 ppm .
  • HRMS: Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for N-(quinolin-3-ylcarbamoyl)benzamide: 320.1294 ).

Antiparasitic and Antifungal Effects

  • Trypanosoma brucei Inhibition: Benzamides with aminoethyl and benzyloxyphenyl groups show potent activity (IC₅₀ < 1 µM) .
  • Anthelmintic Activity : Metal complexes of benzamides (e.g., Cu²⁺ and Co²⁺) exhibit dose-dependent efficacy against Eicinia foetida, surpassing albendazole .
  • Antifungal Pesticides : Pyrimidine-linked benzamides (e.g., compound 17 in ) demonstrate 88–95% yields and efficacy against fungal pathogens .

Anti-Inflammatory and Antioxidant Effects

  • N-Benzimidazol-1-yl methyl-benzamides : Compounds with chloro and bromo substituents show significant anti-inflammatory activity (p < 0.05) and low gastric toxicity .
  • Thiourea Derivatives : Methoxy and hydroxy groups enhance antioxidant activity (% inhibition: 86.6–87.7) via radical scavenging .

Melanoma Targeting

Radioiodinated benzamides with methoxy and acetamido substituents achieve melanoma uptake of 16.6–23.2% ID/g, attributed to slow urinary excretion and melanin binding . The ethoxy group in the target compound may similarly prolong blood circulation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(2-ethoxyphenyl)carbamoyl]benzamide in academic research settings?

  • Methodology :

  • Step 1 : React 2-ethoxyaniline with benzoyl isocyanate in anhydrous THF under nitrogen at 0–5°C. Monitor completion via TLC (hexane:ethyl acetate, 3:1).
  • Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield and purity can be confirmed by 1H^1H NMR and HPLC (C18 column, acetonitrile/water mobile phase).
  • Alternative : Use a carbamoyl chloride intermediate (e.g., benzoyl chloride with 2-ethoxyphenylurea) in the presence of triethylamine as a base .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?

  • Key Techniques :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1670–1650 cm1^{-1} and carbamoyl N–H at 3300–3200 cm1^{-1}.
  • NMR : 1H^1H NMR detects aromatic protons (δ 6.8–8.1 ppm) and ethoxy groups (δ 1.4–1.6 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2).
  • X-ray Crystallography : Resolve intramolecular H-bonds (e.g., N–H···O) and packing motifs. Use software like Crystal Explorer for Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced Research Questions

Q. How can DFT calculations reconcile discrepancies between experimental and theoretical structural parameters for this compound?

  • Approach :

  • Perform geometry optimization at the B3LYP/6-311G(d,p) level. Compare bond lengths/angles (e.g., C=O, N–H) with X-ray data.
  • Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions affecting planarity.
  • Address discrepancies (e.g., rotational barriers in ethoxy groups) by including solvent effects (PCM model) or dispersion corrections .

Q. What strategies resolve contradictory biological activity data for This compound derivatives?

  • Case Study :

  • If anti-inflammatory activity varies across assays (e.g., COX-2 inhibition vs. in vivo models), conduct:
  • Dose-response profiling to identify non-linear effects.
  • Metabolic stability tests (e.g., microsomal assays) to rule out rapid degradation.
  • For divergent SAR trends, employ molecular dynamics simulations to study ligand-receptor binding modes under physiological conditions .

Q. How can molecular docking predict the interaction of this compound with targets like HDACs or proteases?

  • Protocol :

  • Prepare the ligand: Optimize geometry (DFT), assign charges (RESP method).
  • Dock into target proteins (e.g., HDAC2 PDB: 4LXZ) using AutoDock Vina. Validate with co-crystallized ligands (RMSD < 2.0 Å).
  • Analyze binding poses for key interactions (e.g., carbamoyl oxygen with Zn2+^{2+} in HDAC active sites). Cross-reference with experimental IC50_{50} data .

Methodological Challenges

Q. How to address synthetic yield inconsistencies in scaling up This compound?

  • Troubleshooting :

  • Low yields : Replace THF with DMF to enhance carbamoyl chloride reactivity.
  • Byproducts : Use scavengers (e.g., polymer-bound isocyanate) to trap excess reagents.
  • Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer. Monitor in real-time with inline FTIR .

Q. What computational tools analyze non-covalent interactions in the solid-state structure of this compound?

  • Tools :

  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···O vs. H···π) using Crystal Explorer.
  • Energy Framework Analysis : Visualize interaction energies (electrostatic, dispersion) between molecular pairs. Compare with DFT-D3 results for validation .

Application-Oriented Questions

Q. What mechanistic insights guide the use of this compound in Cu-mediated C–H activation reactions?

  • Insights :

  • Under basic conditions, the carbamoyl group directs ortho-C–H methoxylation via a concerted metallation-deprotonation (CMD) mechanism.
  • Under acidic conditions, single-electron transfer (SET) dominates, leading to non-directed halogenation. Confirm via radical trapping (TEMPO) and \bulletOH^\bulletOH scavenger studies .

Q. How to design This compound derivatives for selective HDAC inhibition?

  • Design Principles :

  • Introduce substituents (e.g., trifluoromethyl) at the benzamide para position to enhance hydrophobic pocket interactions.
  • Replace ethoxy with bulkier groups (e.g., isopropoxy) to restrict rotational freedom and improve binding entropy. Validate with MM-GBSA binding free energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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